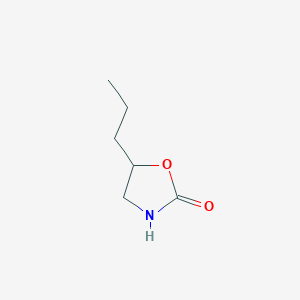

5-Propyloxazolidin-2-one

描述

Structure

3D Structure

属性

分子式 |

C6H11NO2 |

|---|---|

分子量 |

129.16 g/mol |

IUPAC 名称 |

5-propyl-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C6H11NO2/c1-2-3-5-4-7-6(8)9-5/h5H,2-4H2,1H3,(H,7,8) |

InChI 键 |

QRDLRQBHRVUZJE-UHFFFAOYSA-N |

规范 SMILES |

CCCC1CNC(=O)O1 |

产品来源 |

United States |

Significance of Oxazolidin 2 One Scaffolds in Modern Organic Synthesis and Medicinal Chemistry

The 1,3-oxazolidin-2-one nucleus is a prominent five-membered heterocyclic framework that holds considerable importance in both synthetic organic chemistry and medicinal chemistry. nih.govbohrium.comresearchgate.net Initially gaining widespread recognition through their application as "Evans' auxiliaries," these compounds are pivotal in asymmetric synthesis. researchgate.netrsc.orgnih.gov Chiral oxazolidin-2-ones, when temporarily attached to a prochiral substrate, can effectively control the stereochemical outcome of a reaction, enabling the synthesis of single-enantiomer products. researchgate.netwilliams.edu This reliability and the predictability of the stereochemistry make them a method of choice, especially in the early stages of drug discovery. rsc.org The high degree of stereocontrol is often attributed to the rigid structure formed upon chelation with metal ions and the steric hindrance provided by a substituent, which blocks one face of the molecule from reacting. researchgate.net

Beyond their role as chiral auxiliaries, oxazolidin-2-one rings are integral components of various therapeutically important compounds. researchgate.net They can act as bioisosteres for groups like amides and carbamates, offering enhanced metabolic and chemical stability due to the cyclized structure. nih.gov This feature is exemplified by the antibiotic Linezolid (B1675486), the first approved drug containing an oxazolidinone ring as its core pharmacophore, which is active against multi-resistant gram-positive bacteria. nih.govbohrium.comnih.gov The success of Linezolid has spurred extensive research into oxazolidinone derivatives for a wide range of therapeutic areas, including antibacterial, anticancer, anti-inflammatory, and neurologic diseases. nih.govrsc.org

Overview of the Academic Research Landscape for 5 Substituted Oxazolidin 2 Ones

The academic research landscape for 5-substituted oxazolidin-2-ones is rich and varied, driven by the quest for new synthetic methodologies and novel bioactive compounds. The substituent at the C-5 position of the oxazolidinone ring plays a crucial role in defining the molecule's properties and applications. Research has demonstrated that modifications at this position can significantly influence the biological activity of the resulting compounds. nih.gov For instance, studies on antibacterial agents have shown that the in vitro activities of C-5 modified derivatives can be superior to corresponding acetamide (B32628) derivatives. nih.gov

A significant portion of research focuses on developing efficient synthetic routes to access diverse 5-substituted oxazolidin-2-ones. bioorg.org Methodologies include the reaction of N-allylated carbamates, the cyclization of amino alcohols, and the ring-opening of functionalized aziridines. bioorg.orgresearchgate.net These methods aim to produce enantiomerically pure compounds that can serve as valuable chiral building blocks for more complex molecules. bioorg.org Furthermore, the introduction of specific functional groups at the C-5 position, such as acyl, vinyl, or propynyloxymethyl groups, opens up possibilities for further chemical transformations, like click chemistry, to create libraries of potential drug candidates. bioorg.orgontosight.ai The stereochemistry at the C-5 position, often controlled or introduced with high precision, is a key aspect of this research area. researchgate.neteurjchem.com

Research Focus on 5 Propyloxazolidin 2 One: Structure and Broad Academic Context

Classical and Established Routes for Oxazolidin-2-one Ring Formation

The foundational methods for creating the oxazolidin-2-one core often involve the cyclization of bifunctional precursors. These established routes are valued for their reliability and applicability to a wide range of substrates.

The [3+2] cycloaddition of isocyanates with three-membered rings like epoxides or aziridines represents one of the most direct and atom-economical methods for synthesizing oxazolidin-2-ones. tandfonline.comorganic-chemistry.org

The reaction between an epoxide and an isocyanate is a powerful method for forming the oxazolidin-2-one ring. tandfonline.com This cycloaddition often requires a catalyst to facilitate the ring-opening of the epoxide. A variety of catalysts have been shown to be effective, including magnesium iodide (MgI2) etherate, which promotes the reaction under mild conditions. tandfonline.com Lewis acid catalysts, in general, play a crucial role by activating the epoxide ring. researchgate.net For instance, a combination of a (salcen)Cr(III) complex and a Lewis base like triphenylphosphine (B44618) oxide (PPh3O) has been shown to be a highly active and selective catalyst system for the cycloaddition of terminal epoxides and aryl isocyanates. rsc.orgrsc.org This reaction can be performed on a solid support, where resin-bound epoxides react with isocyanates at elevated temperatures, a method useful for creating libraries of N-aryloxazolidinones for drug discovery. acs.orgnih.gov

| Catalyst System | Substrates | Conditions | Outcome | Reference(s) |

| MgI₂ etherate | Epichlorohydrin, Phenyl isocyanate | THF, 65°C, 2h | Good yields of 3-aryloxazolidin-2-ones | tandfonline.com |

| [(salcen)CrIII + PPh₃O] | Terminal epoxides, Aryl isocyanates | Mild conditions | High yield and selectivity for 5-substituted oxazolidinones | rsc.orgrsc.org |

| Lithium bromide / Tributyl phosphine (B1218219) oxide | Phenyl glycidyl (B131873) ether, Isocyanates | Elevated temperature | Good yields | acs.org |

| Resin-bound epoxides | Isocyanates | Elevated temperature | Solid-phase synthesis with high yield and purity | acs.orgnih.gov |

Similarly, aziridines can undergo cycloaddition with isocyanates. Nickel(II) iodide (NiI₂) has been identified as a particularly effective catalyst for the [3+2] cross-coupling of aziridines and isocyanates, leading to the formation of iminooxazolidine derivatives in high yields. organic-chemistry.org Over a longer reaction time, these products can isomerize into the corresponding imidazolidinone derivatives. organic-chemistry.orgorganic-chemistry.org Lanthanide-based catalysts have also been employed in the cycloaddition of aziridines with carbon dioxide (CO₂), a related transformation that yields oxazolidinones under mild conditions. organic-chemistry.org

Carbonylation reactions, which involve the incorporation of a carbonyl group (CO), are a cornerstone for oxazolidin-2-one synthesis. Palladium-catalyzed oxidative carbonylation of β-amino alcohols is a prominent method. oup.comresearchgate.net This process can be performed selectively; under a mixture of carbon monoxide and oxygen, β-amino alcohols yield oxazolidin-2-ones. oup.com The mechanism is believed to involve an intramolecular nucleophilic attack of the hydroxyl group on a carbamoylpalladium(II) complex intermediate. oup.com

A related strategy involves the palladium-catalyzed oxidative carbonylation of propargylic amines. mdpi.com This reaction proceeds through a tandem catalytic cycle where an initial aminocarbonylation of the alkyne is followed by cyclocarbonylation to produce 2-(2-oxooxazolidin-5-ylidene)-acetamides. mdpi.com The catalytic system typically consists of PdI₂ with an excess of KI. mdpi.com Iodocyclocarbamation of N-allylated N-aryl carbamates is another effective strategy, yielding 5-(iodomethyl)oxazolidin-2-ones, which are useful intermediates for further derivatization. organic-chemistry.org

A very common and versatile pathway to chiral oxazolidin-2-ones begins with readily available α-amino acids. nih.govacademie-sciences.fracademie-sciences.fr The synthesis is typically a two-step process: the carboxylic acid functional group of the amino acid is first reduced to an alcohol, yielding a chiral 1,2-amino alcohol. academie-sciences.frmdpi.com This reduction can be achieved using reagents like lithium borohydride (B1222165) (LiBH₄) or lithium aluminium hydride (LiAlH₄). academie-sciences.frnih.gov

The subsequent cyclization of the amino alcohol to form the oxazolidin-2-one ring is accomplished by reaction with a carbonylating agent. researchgate.netoup.com A variety of such agents have been used, including diethyl carbonate, phosgene (B1210022) or its derivatives like bis-(trichloromethyl) carbonate (BTC), and ethyl imidazole-1-carboxylate (EImC). academie-sciences.frmdpi.comoup.com The use of diethyl carbonate, often with a base like potassium carbonate (K₂CO₃) or sodium methoxide, is a common and effective method. mdpi.com Microwave-assisted synthesis using amino alcohols and diethyl carbonate has been shown to improve yields and significantly reduce reaction times compared to conventional heating methods. mdpi.com

| Amino Alcohol Precursor | Carbonylating Agent | Conditions | Outcome | Reference(s) |

| (S)-Phenylalaninol | Diethyl Carbonate, NaOMe | Microwave, 125-135°C | Improved yield, reduced time | mdpi.com |

| (S)-Valinol | Diethyl Carbonate, K₂CO₃ | Microwave, 125-135°C | Improved yield, reduced time | mdpi.com |

| N-arylsulfonyl amino alcohols | Bis-(trichloromethyl) carbonate (BTC), Et₃N | Dichloromethane, 0°C to rt | Good yields of N-sulfonylated oxazolidin-2-ones | academie-sciences.fracademie-sciences.fr |

| Various amino alcohols | Ethyl imidazole-1-carboxylate (EImC) | - | Very good yields, simple method | oup.com |

Advanced and Stereoselective Synthesis of 5-Propyloxazolidin-2-one and its Analogues

Achieving stereochemical control, particularly at the C4 and C5 positions of the oxazolidin-2-one ring, is crucial for applications in asymmetric synthesis. This has led to the development of advanced, highly stereoselective synthetic methods.

Chiral auxiliaries are stereogenic units temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org Chiral oxazolidin-2-ones are themselves among the most widely used chiral auxiliaries in asymmetric synthesis. researchgate.net The synthesis of these auxiliaries often starts from natural sources like amino acids to ensure high enantiopurity. nih.gov A new method for preparing enantiopure 5-substituted 1,3-oxazolidin-2-ones, such as a potential precursor to 5-propyloxazolidin-2-one, involves the stereoselective addition of trimethylsilyl (B98337) cyanide to chiral α-dibenzylamino aldehydes, which are derived from amino esters. researchgate.netresearchgate.netarkat-usa.org

Studies have explored various substituted oxazolidin-2-ones to optimize diastereoselectivity in reactions like alkylations. For example, N-acyl-5,5-disubstituted oxazolidin-2-ones have been investigated, revealing that auxiliaries like homochiral 4-isopropyl-5,5-dimethyloxazolidin-2-one provide high yields and diastereoselectivities in alkylation reactions. rsc.org

Among the most successful and widely recognized chiral auxiliaries are the oxazolidinones popularized by David A. Evans. wikipedia.orgresearchgate.net These auxiliaries, typically possessing a substituent at the C4 position (e.g., benzyl (B1604629) from phenylalanine or isopropyl from valine), are synthesized from the corresponding amino acids. mdpi.comnih.gov The synthesis involves N-protection (e.g., with a Boc group), reduction of the ester, and subsequent cyclization. nih.gov

Once prepared, the Evans auxiliary is N-acylated. The substituents on the auxiliary (at C4 and C5) create a chiral environment that sterically directs subsequent reactions on the acyl group, such as enolate alkylation and aldol (B89426) reactions, with a high degree of stereocontrol. wikipedia.orgsantiago-lab.com For example, in aldol reactions, the formation of specific Z-enolates, often chelated to a Lewis acid like dibutylboron triflate, leads to a highly ordered transition state. This directs the approach of an aldehyde to the face opposite the C4 substituent, resulting in the predictable formation of syn-aldol products. santiago-lab.com Similarly, in asymmetric alkylation reactions, the enolate forms in such a way that the incoming electrophile adds from the less sterically hindered face, controlling the configuration of the new stereocenter. rsc.org

After the stereoselective transformation is complete, the chiral auxiliary can be cleaved from the product under mild conditions, for instance, by hydrolysis with lithium hydroxide (B78521) or by reduction with lithium borohydride, to yield the desired chiral carboxylic acid, alcohol, or other derivatives, while the auxiliary itself can often be recovered. santiago-lab.com This strategy has been instrumental in the total synthesis of numerous complex natural products. nih.govrsc.org

Chiral Auxiliary-Mediated Asymmetric Synthesis of Oxazolidin-2-ones

SuperQuat Oxazolidinone Derivatives in Asymmetric Transformations

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily attached to a substrate to direct the stereochemical outcome of a reaction. numberanalytics.com Among the most effective are oxazolidinone-based auxiliaries, popularized by Evans. numberanalytics.comwikipedia.org Building upon this foundation, the "SuperQuat" family of chiral auxiliaries was developed to offer enhanced stereocontrol and improved cleavage properties. researchgate.net

The defining feature of SuperQuat auxiliaries is the presence of a gem-dimethyl group at the C(5) position of the oxazolidin-2-one ring. researchgate.net This substitution has two significant consequences. Firstly, it locks the conformation of an adjacent substituent at the C(4) position, forcing it to project towards the N-acyl group. This conformational rigidity enhances diastereofacial shielding, leading to superior stereoselectivity in a variety of chemical transformations. researchgate.netresearchgate.net Secondly, the steric bulk of the gem-dimethyl group hinders unwanted nucleophilic attack at the endocyclic carbonyl, which facilitates the recovery and recycling of the auxiliary after the desired transformation is complete. researchgate.net

A notable example is the (S)-N(3)-acryloyl-4-isopropyl-5,5-dimethyloxazolidin-2-one, derived from L-valine. st-andrews.ac.uk This SuperQuat derivative has been successfully employed in the asymmetric synthesis of β-amino acids. The conjugate addition of lithium dibenzylamide to this system, followed by alkylation of the resulting lithium β-amino enolate, yields a range of (S)-2-alkyl-3-aminopropanoic acids with high enantiomeric excess (ee) after deprotection. st-andrews.ac.ukrsc.org Similarly, the diastereoselective enolate alkylation of other N-acyl-SuperQuat derivatives has been used to produce α-substituted aldehydes with high stereochemical integrity (87–94% ee). rsc.org

The principle of using the gem-dimethyl-4-iso-propyl combination to mimic a more sterically demanding C(4)-tert-butyl group has been demonstrated to provide superior stereocontrol compared to simpler 4-iso-propyloxazolidinones in reactions such as Diels-Alder cycloadditions and enolate alkylations. researchgate.netrsc.org

Table 1: Asymmetric Transformations Using SuperQuat Derivatives

| SuperQuat Derivative | Transformation Type | Product Type | Diastereomeric/Enantiomeric Excess | Reference |

|---|---|---|---|---|

| (S)-N-acyl-4-benzyl-5,5-dimethyloxazolidin-2-one | Enolate Alkylation | α-Substituted Aldehydes | 87–94% ee | rsc.org |

| (S)-N-acyl-4-phenyl-5,5-dimethyloxazolidin-2-one | Conjugate Addition | β-Substituted Aldehydes | >95% de, >95% ee | rsc.org |

| (S)-N(3)-acryloyl-4-isopropyl-5,5-dimethyloxazolidin-2-one | Conjugate Addition-Alkylation | (S)-2-alkyl-3-aminopropanoic acids | High ee | st-andrews.ac.ukrsc.org |

| (S)-N(3)-(2'-alkylacryloyl)-4-isopropyl-5,5-dimethyloxazolidin-2-ones | Conjugate Addition-Protonation | (R)-2-alkyl/aryl-3-aminopropanoic acids | High ee | st-andrews.ac.ukrsc.org |

Catalytic Asymmetric Syntheses

Moving beyond stoichiometric chiral auxiliaries, catalytic asymmetric methods offer a more atom-economical and efficient approach to chiral molecules. Both metal-based and organic catalysts have been developed for the enantioselective synthesis of oxazolidin-2-ones.

Metal-Catalyzed Enantioselective Cyclization

A variety of transition metals have been shown to catalyze the formation of chiral oxazolidin-2-ones. A prominent strategy is the asymmetric hydrogenation of prochiral 2-oxazolones. For instance, ruthenium(II)-NHC (N-Heterocyclic Carbene) complexes have been developed for the highly efficient hydrogenation of 4-substituted 2-oxazolones, affording the corresponding chiral 2-oxazolidinones in excellent yields (up to 99%) and enantioselectivities (up to 96% ee). rsc.orgrsc.org This method tolerates a wide array of functional groups and has been successfully scaled up to the gram scale with low catalyst loading. rsc.orgrsc.org

Palladium catalysis is another powerful tool. Pd(0)-catalyzed intramolecular aminohydroxylation and ring-opening cyclization of 2-vinylaziridines with carbon dioxide are effective methods for producing substituted oxazolidinones with high regio- and stereoselectivity. bohrium.comorganic-chemistry.org Furthermore, gold(I) catalysts can induce the rearrangement of propargylic carbamates to yield 5-methylene-1,3-oxazolidin-2-ones. organic-chemistry.orgntnu.edu Other metals, including copper, cobalt, and lanthanides, have also been employed in catalytic systems for oxazolidinone synthesis from various precursors like propargylic amines and CO2 or through the cyclization of alkenyl carbamates. organic-chemistry.org

Table 2: Examples of Metal-Catalyzed Asymmetric Synthesis of Oxazolidinones

| Catalyst System | Reaction Type | Substrate | Result | Reference |

|---|---|---|---|---|

| Ruthenium(II)-NHC Complex | Asymmetric Hydrogenation | 4-Substituted 2-Oxazolones | Up to 99% yield, up to 96% ee | rsc.orgrsc.org |

| Pd(0) Complex | Ring-Opening Cyclization | 2-Vinylaziridines + CO2 | High yield, regio- and stereoselective | organic-chemistry.org |

| Gold(I) Complex | Cycloisomerization | N-Boc-alkynylamines | High yield | organic-chemistry.org |

| Chiral N,N'-dioxide/Zn(BF4)2 Complex | Norrish Type II Cyclization | Aryl α-oxoamides | Up to 98% yield, up to 98% ee | chinesechemsoc.org |

| Fe(II)-Iminopyridine Complex | Cycloaddition | Aziridines + CO2 | Regioselective, mild conditions | acs.org |

Organocatalytic Approaches to Chiral Oxazolidin-2-ones

Asymmetric organocatalysis, which uses small, chiral organic molecules to catalyze reactions, has emerged as a major field in synthetic chemistry, offering an alternative to metal-based systems. nih.govrsc.org Several organocatalytic strategies have been developed for accessing chiral oxazolidin-2-ones.

One approach involves a domino reaction, such as the hemiaminal formation followed by an aza-Michael reaction between γ-hydroxyenones and N-Boc ketimines, catalyzed by a quinine-derived bifunctional squaramide. rsc.org This method has been used to synthesize spirooxindole- and pyrazolinone-embedded oxazolidines with high enantioselectivity and good yields. rsc.org

Another powerful strategy is the proline-catalyzed direct asymmetric three-component Mannich reaction. thieme-connect.com The reaction between hydroxyacetone, an aldehyde, and p-anisidine (B42471) can produce β-amino ketones which are precursors to chiral 1,2-amino alcohol derivatives. These intermediates can then be converted into 5-acyloxy-oxazolidin-2-ones, serving as chiral α-amino aldehyde equivalents. thieme-connect.com Such organocatalytic routes provide access to complex chiral building blocks from simple starting materials. researchgate.netdntb.gov.ua

Environmentally Conscious Synthetic Strategies

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use of hazardous substances, are increasingly influencing synthetic methodologies. For oxazolidinones, this is reflected in the development of CO2 fixation methods and solvent-free protocols.

Carbon Dioxide Fixation Methodologies

Utilizing carbon dioxide (CO2) as a C1 building block is a highly attractive strategy from an environmental and economic perspective, as it employs an abundant, non-toxic, and renewable carbon source. researchgate.nethelsinki.fi The synthesis of oxazolidin-2-ones via CO2 fixation is a well-established and atom-economical approach. researchgate.netacs.org

A primary route is the cycloaddition of CO2 with aziridines. acs.orgresearchgate.net This transformation can be catalyzed by a wide range of systems, including metal-organic frameworks (MOFs), ionic liquids, and various metal complexes. researchgate.netyork.ac.uknih.gov For example, an aluminium(salphen) complex has been shown to catalyze the coupling of CO2 and various aziridines under solvent-free conditions at moderate pressures (1-10 bar), yielding oxazolidinones with high regioselectivity. york.ac.uk Similarly, phosphonium (B103445) ionic liquids immobilized on magnetic nanoparticles have been used as heterogeneous catalysts for this cycloaddition at atmospheric CO2 pressure. researchgate.net

Other strategies include the three-component reaction of amines, epoxides, and CO2, and the carboxylative cyclization of propargylamines. helsinki.firsc.org These methods avoid toxic reagents like phosgene and provide efficient pathways to the oxazolidinone core. helsinki.fi

Solvent-Free and Atom-Economical Processes

Solvent-free synthesis offers significant environmental benefits by reducing waste, lowering costs, and simplifying purification procedures. rsc.org Many of the CO2 fixation reactions for oxazolidinone synthesis are designed to run under solvent-free conditions. researchgate.netnih.govrsc.org For instance, the cycloaddition of CO2 to aziridines catalyzed by ionic liquids or MOFs often proceeds efficiently without any solvent. researchgate.netnih.gov

An example of a green, solvent-free synthesis is the reaction of 2-aminoethanol with urea, using cerium dioxide nanoparticles as a heterogeneous catalyst. semanticscholar.org This process achieves a 98.4% conversion and 100% selectivity to 2-oxazolidinone (B127357), and the catalyst can be reused. semanticscholar.org Another approach involves the reaction of bio-based isobutylamine (B53898) with chloropropanol (B1252657) in aqueous solution, followed by cyclization with diethyl carbonate under solvent-free conditions to produce N-isobutyl-5-methyloxazolidinone. rsc.org

These processes are often inherently atom-economical, particularly cycloaddition reactions where all atoms of the reactants are incorporated into the final product. researchgate.net The development of such strategies is crucial for the sustainable production of valuable chemical compounds like 5-propyloxazolidin-2-one and its derivatives.

Regioselective and Diastereoselective Control in 5-Propyloxazolidin-2-one Synthesis

The synthesis of 5-substituted oxazolidin-2-ones, such as 5-propyloxazolidin-2-one, from their corresponding 1,2-amino alcohol precursors (e.g., 1-amino-2-pentanol) presents a key challenge: ensuring the correct regiochemistry and stereochemistry. Regioselectivity refers to the control of the orientation of the ring closure, while diastereoselectivity is concerned with the relative configuration of the newly formed stereocenters.

The cyclization of a 1,2-amino alcohol with a carbonylating agent can, in principle, lead to two regioisomers: the desired 5-substituted oxazolidin-2-one and the isomeric 4-substituted oxazolidin-2-one. However, in many synthetic approaches, the formation of the 5-substituted isomer is favored. For instance, the reaction of 2-substituted aziridines with carbon dioxide, often catalyzed by transition metals like ruthenium, predominantly yields 5-substituted oxazolidin-2-ones. rsc.org This regioselectivity arises from the preferential nucleophilic attack at the more substituted carbon atom of the aziridine (B145994) ring. rsc.org

When starting from 1,2-amino alcohols, the stereochemical outcome of the cyclization is highly dependent on the reaction mechanism, which is influenced by the choice of cyclizing agent and reaction conditions. The reaction can proceed with either retention or inversion of configuration at the carbon bearing the hydroxyl group.

One common method involves the activation of the hydroxyl group of an N-protected amino alcohol, followed by intramolecular nucleophilic substitution by the nitrogen atom. For example, treatment of N-Boc-protected β-amino alcohols with a sulfonylating agent can lead to a mixture of oxazolidinones with both retained and inverted configurations at the C5 position. soton.ac.uk The ratio of these stereoisomers can be influenced by the specific reaction conditions and the structure of the amino alcohol. soton.ac.uk

The use of phosgene or its derivatives for cyclization often proceeds with a defined stereochemical pathway. For example, the reaction of (2,3-anti)-3-amino-1,2-diols with phosgene has been shown to yield the corresponding cis-oxazolidinones, indicating a specific stereochemical course for the reaction. soton.ac.uk In contrast, using diphosgene under the same conditions can lead to a mixture of both cis and trans isomers. soton.ac.uk

Catalytic asymmetric synthesis provides a powerful tool for controlling the stereochemistry in oxazolidin-2-one formation. Chiral catalysts can guide the reaction to favor the formation of one enantiomer over the other. For example, catalytic asymmetric intramolecular aminopalladation has been successfully employed for the enantioselective synthesis of vinyl-substituted 2-oxazolidinones. nobelprize.org

The following table summarizes various synthetic methods for related 5-substituted oxazolidin-2-ones, highlighting the reagents used and the observed stereochemical control. While specific data for 5-propyloxazolidin-2-one is not extensively detailed in the cited literature, these examples with other alkyl and functionalized substituents at the C5 position illustrate the general principles and methodologies applied to control regioselectivity and diastereoselectivity.

| Precursor/Starting Material | Reagent(s) | Product | Key Findings/Stereoselectivity |

| N-Substituted-2-arylaziridines | CO₂, Ruthenium(VI) imido porphyrin complexes | 5-Aryl-oxazolidin-2-ones | High regioselectivity, with A/B ratio up to 99:1 favoring the 5-substituted isomer. rsc.org |

| N-Tosyl carbamates of secondary α-allenic alcohols | Iodine, Silver carbonate | Oxazolidinones (minor product) | Highly diastereoselective and regioselective formation of the main diol product. nih.gov |

| 1,2-Amino alcohols | Diethylcarbonate, Sodium ethoxide | 5-Substituted oxazolidin-2-ones | High yields (e.g., 84%) for the synthesis of oxazolidinones like 10a and 10b. thieme-connect.com |

| N-Boc-β-aminoalcohols | Mesylates | N-Boc-oxazolidinones | Can result in a mixture of products with retention and inversion of configuration at C5. soton.ac.uk |

| (Z)-4-Acetoxy-2-buten-1-ols | Arylsulfonyl isocyanate, Ferrocenyloxazoline palladacycles (catalyst) | 4-Vinyloxazolidin-2-ones | High yield and excellent enantioselectivity (89-99% ee). nobelprize.org |

| N-Allylated N-aryl carbamates | Iodine | 3-Aryl-5-(iodomethyl)oxazolidin-2-ones | Iodocyclocarbamation reaction provides a direct route to these functionalized oxazolidinones. univpancasila.ac.id |

The synthesis of enantiomerically pure 5-propyloxazolidin-2-one would typically start from an enantiopure 1-amino-2-pentanol. The choice of the cyclization method would then be crucial to ensure that the stereochemical integrity of the starting material is maintained or inverted in a controlled manner to yield the desired diastereomer. Methods that proceed via a double inversion mechanism or those that involve a highly ordered transition state, often mediated by a catalyst or a specific reagent, are generally preferred for achieving high diastereoselectivity.

Ring-Opening Reactions and Subsequent Transformations

The oxazolidinone ring, while generally stable, can be opened under specific conditions, most notably through nucleophilic attack at the carbonyl carbon (C-2). This process is fundamental for the cleavage of the auxiliary after it has served its purpose in a stereoselective transformation, allowing for the recovery of the chiral precursor and the isolation of the desired product.

The reaction of N-alkyl oxazolidin-2-ones with potent nucleophiles, such as organolithium reagents, results in the cleavage of the C2-O1 bond. thieme-connect.com This ring-opening yields N-acyl amino alcohols, which are versatile synthetic intermediates. For instance, the addition of primary, secondary, or aryl organolithium reagents to N-methyl and N-benzyl substituted oxazolidin-2-ones proceeds in moderate to high yields (30-93%). thieme-connect.com The resulting functionalized amino alcohols can be used in the synthesis of other heterocyclic structures, such as imidazoyl oxazolines. thieme-connect.com

Lewis acids can also mediate ring-opening reactions, often activating the carbonyl group towards nucleophilic attack. psu.edu In some cases, the ring-opening can be followed by a spontaneous cyclization to form a different heterocyclic system, as seen in the MgBr₂-mediated opening of N-Boc protected vinyl aziridines, which can lead to a trans-oxazolidinone. psu.edu

Table 1: Examples of Ring-Opening Reactions of Oxazolidinone Derivatives This table illustrates typical reagents and products in ring-opening reactions of related oxazolidinone systems.

| Oxazolidinone Derivative | Reagent | Product Type | Reference |

|---|---|---|---|

| N-Methyl-4-isopropyloxazolidin-2-one | n-BuLi | N-Acyl Amino Alcohol | thieme-connect.com |

| N-Benzyl-4-isopropyloxazolidin-2-one | PhLi | N-Acyl Amino Alcohol | thieme-connect.com |

| N-Boc vinyl aziridine (precursor) | MgBr₂ | trans-Oxazolidinone (via rearrangement) | psu.edu |

Derivatization at Nitrogen and Carbon Centers of the Oxazolidin-2-one Core

N-acylation is a critical step for activating oxazolidinones, particularly when they are used as chiral auxiliaries in asymmetric synthesis. chemistryviews.orgresearchgate.net The resulting N-acyloxazolidinones are key intermediates for a wide range of stereoselective reactions, including aldol additions, alkylations, and cycloadditions. researchgate.netnih.gov

The traditional method for N-acylation involves the deprotonation of the oxazolidinone nitrogen with a strong base (e.g., n-butyllithium) followed by quenching with a reactive acylating agent like an acid chloride or anhydride. chemistryviews.org This method is highly effective and widely used. For example, N-acylation of a cysteine-derived oxazolidinone with propionyl chloride is a key step in a boron-mediated aldol reaction. nih.gov Similarly, thiazolidines can be N-acylated using fatty acid chlorides in the presence of triethylamine. nih.gov

More recently, greener and milder methods have been developed. One such approach utilizes oxidative N-heterocyclic carbene (NHC) catalysis, which allows for the N-acylation of oxazolidinones with aldehydes in the presence of air as the oxidant. chemistryviews.org This method avoids the use of highly reactive reagents and proceeds in good to excellent yields across a broad range of substrates. chemistryviews.org

Table 2: Conditions for N-Acylation of Oxazolidinones

| Acylating Agent | Catalyst/Base System | Key Features | Reference |

|---|---|---|---|

| Acid Chlorides/Anhydrides | n-BuLi or other strong bases | Conventional, highly effective method. | chemistryviews.org |

| Aldehydes | NHC catalyst, DBU, ETMs, Air (oxidant) | Sustainable, mild conditions, uses readily available aldehydes. | chemistryviews.org |

| Fatty Acid Chlorides | Triethylamine | Standard conditions for acylation. | nih.gov |

Direct alkylation or arylation at the saturated C-5 position of a pre-formed 5-propyloxazolidin-2-one ring is chemically challenging. Instead, derivatives substituted at the C-5 position are typically synthesized from appropriately functionalized precursors, such as amino alcohols. However, the N-acyl derivatives of 5-propyloxazolidin-2-one are powerful tools for asymmetric alkylation at the α-carbon of the acyl group.

In this context, the oxazolidinone acts as a potent chiral auxiliary. The N-acyl derivative is first converted into a chiral enolate using a base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS). This enolate then reacts with an electrophile (e.g., an alkyl halide) in a highly diastereoselective manner. researchgate.netrsc.org The stereochemical outcome is dictated by the conformation of the enolate, which is influenced by the steric bulk of the C-4 or C-5 substituent on the oxazolidinone ring. For instance, the use of a 5,5-dimethyl-4-isopropyloxazolidin-2-one auxiliary provides very high levels of stereocontrol in enolate alkylations. researchgate.net The subsequent removal of the auxiliary yields enantiomerically enriched α-substituted carboxylic acid derivatives. rsc.org

While direct C-5 arylation is uncommon, C-5 aryl-substituted oxazolidinones can be prepared. For example, 5-(naphthalen-2-yl)-3-propyloxazolidin-2-one has been synthesized, likely through a ring-opening/cyclization pathway involving a corresponding epoxide. rsc.org This highlights that functionalization at the C-5 position is generally achieved by building the ring from an already substituted carbon backbone.

Table 3: Asymmetric Alkylation using N-Acyl Oxazolidinone Derivatives This table shows representative results for diastereoselective alkylation using related chiral auxiliaries.

| Auxiliary Type | Electrophile | Diastereomeric Excess (de) | Reference |

|---|---|---|---|

| (S)-N-acyl-4-benzyl-5,5-dimethyloxazolidin-2-one | Alkyl Halides | 85–94% | rsc.orgresearchgate.net |

| (S)-N-acyl-4-phenyl-5,5-dimethyloxazolidin-2-one | Organocuprates (Conjugate Addition) | >95% | rsc.org |

Cycloaddition Reactions Involving Oxazolidin-2-ones

N-Acryloyl derivatives of chiral oxazolidinones serve as powerful dienophiles in asymmetric Diels-Alder reactions. sigmaaldrich.comlibretexts.org A cycloaddition is a reaction where two unsaturated molecules combine to form a cyclic product. libretexts.org The [4+2] cycloaddition, or Diels-Alder reaction, involves a 4π-electron diene and a 2π-electron dienophile. sigmaaldrich.comorganic-chemistry.org

When 5-propyloxazolidin-2-one is converted to its N-acryloyl derivative, it can react with a conjugated diene to form a cyclohexene (B86901) product with a high degree of stereocontrol. The chiral environment created by the oxazolidinone auxiliary shields one face of the double bond, directing the approach of the diene to the opposite face. acs.org This π-facial selectivity leads to the formation of one diastereomer in significant excess. This strategy has been successfully applied using various chiral oxazolidinone derivatives in reactions with dienes like cyclopentadiene (B3395910) or in cycloadditions with singlet oxygen, which acts as a very small dienophile. sigmaaldrich.comacs.org The reaction is often catalyzed by Lewis acids, which coordinate to the carbonyl oxygen of the acryloyl group, enhancing the dienophile's reactivity and increasing stereoselectivity. organic-chemistry.org

Beyond the common [4+2] cycloadditions, oxazolidinone frameworks can be involved in other types of cycloaddition reactions, such as [2+3] and [2+5] cycloadditions, particularly when propargyl substrates are used, which can generate gold(I) carbenoid intermediates. ntnu.edu

Table 4: Asymmetric Diels-Alder Reactions with N-Acryloyl Oxazolidinone Derivatives

| Dienophile | Diene | Catalyst/Conditions | Key Outcome | Reference |

|---|---|---|---|---|

| N-acryloyloxazolidinone | Cyclopentadiene | Heterogeneous Cu(II)-bis(oxazoline) catalyst | Enantioselective cycloaddition | sigmaaldrich.com |

| Chiral sorbic acid amide of a 2,2-dimethyloxazolidine | Singlet Oxygen (¹O₂) | Photooxygenation | High π-facial selectivity (dr ≥ 95:5) | acs.org |

| N-acryloyl-5,5-dimethyloxazolidin-2-one | Various Dienes | Lewis Acid | Stereoselective conjugate addition | squarespace.com |

Rearrangement Reactions Facilitated by the Oxazolidin-2-one Moiety (e.g., Wittig Rearrangements of Enolates)

Rearrangement reactions involve the migration of an atom or group within a molecule to form a structural isomer. mvpsvktcollege.ac.inwiley-vch.de The oxazolidinone moiety can facilitate specific rearrangement reactions, most notably the rsc.orgunlp.edu.ar-Wittig rearrangement of its α-alkoxy enolate derivatives. nih.gov

The rsc.orgunlp.edu.ar-Wittig rearrangement is a concerted, thermally allowed sigmatropic reaction that proceeds through a five-membered cyclic transition state, converting α-lithiated allyl ethers into homoallylic alcohols. organicreactions.orgorganic-chemistry.org In the context of oxazolidinones, α-alkoxy N-acyloxazolidinones can be deprotonated to form enolates, which then undergo this rearrangement.

Research has shown that boron enolates of these systems are particularly effective for promoting the rsc.orgunlp.edu.ar-Wittig rearrangement. nih.gov When an α-alkoxy oxazolidinone is treated with di-n-butylboron triflate and a base like triethylamine, the corresponding boron enolate is formed. This intermediate smoothly rearranges to afford the rsc.orgunlp.edu.ar-rearrangement product in good yields and with high selectivity. nih.gov In contrast, the corresponding alkali metal enolates (e.g., lithium enolates) often fail to rearrange, instead undergoing a facile deacylation reaction. nih.gov Spectroscopic studies and DFT calculations have provided insight into the mechanism, showing that the boron is chelated by the α-alkoxy group, which facilitates the rearrangement. nih.gov This methodology provides a powerful route for the stereoselective synthesis of complex, functionalized alcohol products.

A related transformation is the researchgate.netrsc.org-Wittig rearrangement, which is a non-concerted process that typically involves a radical-ketyl intermediate pair. wikipedia.org While both researchgate.netrsc.org and rsc.orgunlp.edu.ar pathways can be competitive, the rsc.orgunlp.edu.ar-shift is generally favored under kinetic control at low temperatures. organic-chemistry.org

Table 5: rsc.orgunlp.edu.ar-Wittig Rearrangement of Oxazolidinone Enolates

| Substrate | Reagents | Intermediate | Product Type | Reference |

|---|---|---|---|---|

| α-Alkoxy N-acyloxazolidinone | di-n-butylboron triflate, triethylamine | Boron Enolate | α-Hydroxy-β,γ-unsaturated carbonyl compound | nih.gov |

| α-Alkoxy N-acyloxazolidinone | LDA or n-BuLi | Lithium Enolate | Deacylation (side reaction) | nih.gov |

Mechanistic Investigations of Reactions Involving Oxazolidin 2 Ones

Elucidation of Reaction Pathways and Intermediate Species

The reactions involving N-acylated oxazolidin-2-ones, such as those derived from 5-propyloxazolidin-2-one, are known to proceed through well-defined intermediate species, most notably metal enolates. The elucidation of these reaction pathways often involves a combination of experimental techniques and computational modeling. beilstein-journals.orgrsc.org

The primary role of the oxazolidin-2-one auxiliary is to direct the stereochemical course of reactions at the α-carbon of the N-acyl group. This is achieved through the formation of a rigid, chelated intermediate upon deprotonation with a suitable base (e.g., lithium diisopropylamide, LDA) and in the presence of a Lewis acidic metal, typically from the base's counterion (e.g., Li⁺).

Key Intermediates and Pathways:

Metal Enolate Formation: The first step in many key reactions, such as alkylation and aldol (B89426) additions, is the formation of a metal enolate. The geometry of this enolate (Z- or E-) is critical in determining the subsequent stereochemistry. For N-acyl oxazolidinones, the formation of the Z-enolate is generally favored due to steric interactions between the acyl group and the substituent on the auxiliary.

Chelated Intermediates: The metal cation (e.g., Li⁺, Bu₂B⁺) coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This creates a rigid bicyclic-like structure that locks the conformation of the molecule. The propyl group at the C5 position exerts significant steric influence, blocking one face of the enolate from the approaching electrophile.

Reaction Pathway: The reaction then proceeds via the attack of the nucleophilic enolate on an electrophile. Computational studies on related systems suggest that these reactions can follow either a concerted, one-step mechanism or a stepwise pathway involving transient intermediates. mdpi.com For instance, in [3+2] cycloaddition reactions involving similar heterocyclic systems, the mechanism can be a one-step, two-stage process. mdpi.com The specific pathway is often dependent on the substrates, solvent, and temperature. beilstein-journals.org

Below is a table summarizing the key intermediates in common reactions involving this class of compounds.

| Reaction Type | Key Intermediate(s) | Role of Auxiliary |

| Alkylation | Z-enolate, Chelated lithium enolate | Steric shielding of one enolate face |

| Aldol Addition | Z-enolate, Chelated boron enolate | Formation of a rigid Zimmerman-Traxler-like transition state |

| Diels-Alder | N-Enoyl oxazolidinone-Lewis acid complex | Control of dienophile conformation and facial selectivity |

| Conjugate Addition | Chelated metal enolate | Directing the approach of the Michael acceptor |

Stereochemical Outcomes and Transition State Analysis

The high degree of stereocontrol exerted by oxazolidin-2-one auxiliaries is rationalized by analyzing the transition states of the stereodetermining step. The steric hindrance provided by the substituent on the chiral auxiliary is the cornerstone of this control. researchgate.net

In the case of 5-propyloxazolidin-2-one, the propyl group at the C5 position dictates the facial selectivity of the reaction. In the rigid, chelated enolate intermediate, the propyl group projects outwards, effectively blocking one face of the planar enolate. Consequently, an incoming electrophile is forced to approach from the less hindered opposite face, leading to the formation of one diastereomer in preference to the other.

Transition State Models:

Alkylation: For the alkylation of an N-acyl-5-propyloxazolidin-2-one, the transition state involves the approach of the electrophile to the chelated Z-enolate. The steric bulk of the C5-propyl group prevents the approach from the top face, guiding the electrophile to the bottom face.

Aldol Reactions: In boron-mediated aldol additions, the reaction is believed to proceed through a Zimmerman-Traxler-type chair-like six-membered transition state. The boron atom coordinates to the enolate oxygen and the aldehyde oxygen. The stereochemical outcome is dictated by the conformation of this transition state, which minimizes steric interactions between the substituents on the enolate and the aldehyde. The oxazolidinone's stereocenter ensures the predictable formation of a specific syn- or anti-aldol product.

The effectiveness of this stereodirection is typically quantified by the diastereomeric excess (d.e.) of the product.

| Reaction | Electrophile | Typical Diastereomeric Excess (d.e.) |

| Alkylation | Benzyl (B1604629) bromide | >95% |

| Alkylation | Methyl iodide | >90% |

| Aldol Addition | Isobutyraldehyde | >98% (for syn product) |

| Aldol Addition | Benzaldehyde | >98% (for syn product) |

Note: The d.e. values are representative for Evans-type auxiliaries and demonstrate the high level of stereocontrol typically achieved.

Kinetic and Thermodynamic Studies of Oxazolidin-2-one Reactions

The distinction between kinetic and thermodynamic control is fundamental to understanding the product distribution in reactions where multiple outcomes are possible. wikipedia.org In many reactions involving 5-propyloxazolidin-2-one derivatives, the desired product is the one formed under kinetic control.

Kinetic Control: This regime favors the product that is formed fastest, meaning the reaction pathway with the lowest activation energy is dominant. libretexts.org Such reactions are typically run at low temperatures for short periods to prevent the system from reaching equilibrium, making the formation of the kinetic product effectively irreversible. libretexts.org Asymmetric synthesis using chiral auxiliaries is a classic example of kinetic control, as achieving a high enantiomeric or diastereomeric excess depends on one transition state being significantly lower in energy than others. wikipedia.org

Thermodynamic Control: This regime favors the most stable product. It is achieved when the reaction conditions (e.g., higher temperatures, longer reaction times) allow the initial products to revert to intermediates and explore different reaction pathways, eventually settling in the lowest energy state (the most stable product). wikipedia.orglibretexts.org

In the context of N-acylated 5-propyloxazolidin-2-ones, these concepts are particularly relevant in the deprotonation step to form the enolate. Depending on the base, solvent, and temperature, it is possible to form either a kinetic or a thermodynamic enolate if the acyl group is appropriately substituted. However, the primary use of the auxiliary is to control the stereochemistry of a subsequent reaction, which itself is almost always conducted under conditions of kinetic control to preserve the stereochemical information.

The table below illustrates how reaction conditions can be manipulated to favor either the kinetic or thermodynamic product in a hypothetical competing reaction.

| Parameter | Kinetic Control Conditions | Thermodynamic Control Conditions |

| Temperature | Low (e.g., -78 °C) | Higher (e.g., 0 °C to Room Temp.) |

| Reaction Time | Short | Long (allowing for equilibrium) |

| Base | Bulky, non-equilibrating (e.g., LDA) | Smaller, equilibrating (e.g., NaH) |

| Outcome | Favors the product formed via the lowest energy transition state | Favors the most thermodynamically stable product |

For example, in the alkylation of an N-acyl oxazolidinone, running the reaction at -78 °C ensures that the highly diastereoselective addition is irreversible and the product distribution reflects the difference in the activation energies of the two competing diastereomeric transition states (kinetic control). libretexts.org Allowing the reaction to warm could potentially lead to side reactions or epimerization, eroding the stereochemical purity.

Computational and Theoretical Studies of 5 Propyloxazolidin 2 One and Its Analogues

Quantum Chemical Calculations on Structural and Electronic Properties

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of molecules. For oxazolidinone systems, these calculations provide insights into molecular geometry, charge distribution, and orbital energies, which are crucial for understanding their reactivity and interactions.

Detailed quantum chemical calculations on the specific molecule 5-propyloxazolidin-2-one are not readily found in the literature. However, studies on the core oxazolidin-2-one ring and its simple derivatives allow for an informed approximation of its structural and electronic features. Using computational methods like Hartree-Fock (HF) and Density Functional Theory (DFT), researchers can model the geometry of the molecule with high accuracy.

Illustrative Data Table: Calculated Structural and Electronic Properties of a Model Oxazolidin-2-one

| Property | Calculated Value (Illustrative) | Method/Basis Set |

| Bond Length (C=O) | 1.22 Å | B3LYP/6-31G |

| Bond Length (N-C=O) | 1.38 Å | B3LYP/6-31G |

| Dipole Moment | 4.5 D | B3LYP/6-31G |

| HOMO Energy | -7.2 eV | B3LYP/6-31G |

| LUMO Energy | 0.5 eV | B3LYP/6-31G |

| Mulliken Charge on Carbonyl Carbon | +0.65 e | B3LYP/6-31G |

| Mulliken Charge on Carbonyl Oxygen | -0.58 e | B3LYP/6-31G* |

Note: The data in this table is illustrative and represents typical values for an oxazolidin-2-one core structure. It is not based on actual calculations for 5-propyloxazolidin-2-one.

Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction and Stereoselectivity

Density Functional Theory (DFT) has proven to be a powerful tool for investigating reaction mechanisms and understanding the origins of stereoselectivity in reactions involving oxazolidinones. These compounds are often used as chiral auxiliaries in asymmetric synthesis, making the prediction of stereochemical outcomes particularly important.

DFT calculations have been successfully applied to model the transition states of reactions such as alkylations, aldol (B89426) additions, and cycloadditions where an oxazolidinone moiety directs the stereochemical course of the reaction. By calculating the energies of the different possible transition states, researchers can predict which diastereomer will be formed preferentially. These theoretical predictions often show excellent agreement with experimental results. acs.orgnih.gov

For instance, in the synthesis of substituted oxazolidinones, DFT can be used to explore the energy profiles of different reaction pathways. This allows for the rationalization of why a particular catalyst or set of reaction conditions leads to a specific stereoisomer. acs.org The insights gained from these studies are invaluable for the design of new synthetic routes to stereochemically pure compounds.

Molecular Modeling for Ligand-Target Interactions

Molecular modeling techniques, particularly molecular docking, are extensively used to study the interactions between oxazolidinone-containing molecules and their biological targets. This is especially relevant in the context of medicinal chemistry, where many oxazolidinone derivatives have been developed as antibacterial agents, with linezolid (B1675486) being a prominent example. mdpi.comresearchgate.net These drugs typically target the bacterial ribosome, inhibiting protein synthesis. mdpi.com

Molecular docking simulations can predict the binding mode of a ligand like an oxazolidinone derivative within the active site of its target protein or RNA. mdpi.comresearchgate.net These models can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are responsible for the ligand's binding affinity and specificity. nih.gov

In the case of antibacterial oxazolidinones, docking studies have been instrumental in understanding how these molecules bind to the 50S ribosomal subunit. mdpi.com While specific docking studies for 5-propyloxazolidin-2-one are not available, the general principles derived from studies on other oxazolidinones would apply. The propyl group at the C5 position would be expected to engage in hydrophobic interactions within a corresponding pocket of the binding site.

Illustrative Data Table: Key Interactions of an Oxazolidinone Ligand with a Ribosomal Target

| Interaction Type | Interacting Ligand Moiety | Interacting Target Residue (Illustrative) | Distance (Å) |

| Hydrogen Bond | Carbonyl Oxygen | Adenine N6 | 2.9 |

| Hydrogen Bond | N-H | Guanine O6 | 3.1 |

| Hydrophobic Interaction | Phenyl Ring | Uracil C5 | 3.8 |

| Hydrophobic Interaction | C5-substituent | Leucine side chain | 4.2 |

Note: This table provides an illustrative example of the types of interactions observed in molecular docking studies of oxazolidinone antibiotics. The residues and distances are not specific to 5-propyloxazolidin-2-one.

Quantitative Structure-Activity Relationship (QSAR) Studies Focusing on Structural Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design. tandfonline.comresearchgate.net These studies aim to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. nih.gov For oxazolidinone analogues, QSAR models have been developed to predict their antibacterial potency. tandfonline.comnih.govnih.gov

In a typical QSAR study of oxazolidinones, a set of analogues with varying substituents is synthesized and their biological activity (e.g., minimum inhibitory concentration, MIC) is measured. mdpi.com A wide range of molecular descriptors are then calculated for each compound. These descriptors can be classified into several categories:

1D descriptors: Molecular weight, atom counts, etc.

2D descriptors: Topological indices, connectivity indices, etc.

3D descriptors: Molecular shape, surface area, volume, etc.

Physicochemical descriptors: LogP (lipophilicity), polar surface area (PSA), etc. mdpi.com

Electronic descriptors: Dipole moment, HOMO/LUMO energies, etc.

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates a selection of these descriptors with the observed biological activity. tandfonline.com These models can then be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogues. For oxazolidinone antibacterials, descriptors related to hydrophobicity, electronic properties, and the shape of the C5-substituent have been found to be important for activity. nih.govnih.gov

Illustrative Data Table: Common Structural Descriptors in Oxazolidinone QSAR Studies

| Descriptor | Description | Typical Influence on Antibacterial Activity |

| LogP | Octanol-water partition coefficient (lipophilicity) | A specific optimal range is often observed. mdpi.com |

| Topological Polar Surface Area (TPSA) | Surface area of polar atoms | Can be correlated with cell permeability. mdpi.com |

| Molecular Weight (MW) | Mass of the molecule | Often constrained within a certain range for drug-likeness. |

| Shape Indices (e.g., Kappa indices) | Describe molecular shape | Important for fitting into the binding pocket. |

| Dipole Moment | Measure of molecular polarity | Influences long-range electrostatic interactions. |

Note: The influence of descriptors can vary depending on the specific biological target and the series of compounds being studied.

Advanced Spectroscopic and Analytical Characterization for Research on 5 Propyloxazolidin 2 One

High-Resolution NMR Spectroscopy for Stereoisomer Differentiation and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 5-propyloxazolidin-2-one in solution. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, while advanced 2D NMR techniques are crucial for differentiating stereoisomers and probing the molecule's conformational dynamics. nih.govcopernicus.org

Standard ¹H and ¹³C NMR spectra confirm the basic structure. The protons on the propyl chain and the oxazolidinone ring exhibit characteristic chemical shifts and coupling patterns. For instance, the proton at the chiral C5 position is typically observed as a multiplet, with its chemical shift and coupling constants being highly sensitive to the ring's conformation and the substituent's orientation. chemistrysteps.comlibretexts.org

Stereoisomer Differentiation: In a standard achiral solvent, the enantiomers of 5-propyloxazolidin-2-one, (R)-5-propyloxazolidin-2-one and (S)-5-propyloxazolidin-2-one, are indistinguishable by NMR as they produce identical spectra. To differentiate them, chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) are employed. researchgate.net CSAs, such as chiral lanthanide shift reagents or cyclodextrins, form transient diastereomeric complexes with the enantiomers, leading to separate, distinguishable signals in the NMR spectrum. nih.gov Alternatively, reacting the enantiomeric mixture with a chiral derivatizing agent forms stable diastereomers, which inherently have different NMR spectra, allowing for the quantification of each enantiomer. heraldopenaccess.us

Conformational Analysis: The five-membered oxazolidinone ring is not planar and exists in various "envelope" or "twist" conformations. The energetically preferred conformation can be investigated using Nuclear Overhauser Effect Spectroscopy (NOESY). copernicus.orglibretexts.org NOESY detects through-space interactions between protons that are close to each other (typically <5 Å), providing critical information about the spatial arrangement of the propyl group relative to the ring. acs.orgacs.org For example, observing a NOE between the C5 proton and one of the C4 protons can help define the puckering of the ring and the pseudo-axial or pseudo-equatorial orientation of the propyl substituent.

Table 1: Representative ¹H and ¹³C NMR Data for (R)-5-Propyloxazolidin-2-one Note: Data are hypothetical and presented for illustrative purposes. Chemical shifts (δ) are in ppm relative to TMS, and coupling constants (J) are in Hz.

| Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity & Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| C=O (C2) | - | - | 158.5 |

| NH (N3) | 6.50 | br s | - |

| CH₂ (C4) | 3.65, 3.25 | m | 45.2 |

| CH (C5) | 4.50 | m | 75.8 |

| CH₂ (Propyl-1') | 1.60, 1.45 | m | 36.1 |

| CH₂ (Propyl-2') | 1.40 | sextet, J = 7.4 | 18.5 |

| CH₃ (Propyl-3') | 0.95 | t, J = 7.4 | 13.9 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state. For 5-propyloxazolidin-2-one, this technique can definitively establish the relative and absolute stereochemistry of a single enantiomer, as well as provide precise data on bond lengths, bond angles, and torsion angles that define its solid-state conformation. mdpi.com

To determine the absolute configuration (i.e., distinguishing the R- from the S-enantiomer), the crystal must be non-centrosymmetric, and the analysis typically involves measuring anomalous dispersion effects. The resulting Flack parameter provides a high degree of confidence in the assignment of the absolute stereochemistry.

The crystal structure reveals the precise conformation of the oxazolidinone ring and the orientation of the propyl side chain. It also provides insight into the intermolecular interactions, such as hydrogen bonding involving the N-H group and the carbonyl oxygen, which dictate the crystal packing arrangement. This information is invaluable for understanding the physical properties of the solid material and for computational modeling studies.

Table 2: Representative Crystallographic Data for (R)-5-Propyloxazolidin-2-one Note: Data are hypothetical and presented for illustrative purposes.

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| Crystal System | Orthorhombic | Bond Length (C5-C1') | 1.53 Å |

| Space Group | P2₁2₁2₁ | Bond Angle (O1-C5-C4) | 104.5° |

| Unit Cell a | 6.8 Å | Bond Angle (N3-C4-C5) | 103.2° |

| Unit Cell b | 8.5 Å | Torsion Angle (N3-C5-C1'-C2') | -175.0° |

| Unit Cell c | 12.1 Å | H-Bond (N3-H···O2) | 2.88 Å |

| Flack Parameter | 0.02(5) | Calculated Density | 1.25 g/cm³ |

Advanced Mass Spectrometry Techniques for Mechanistic Insights and Complex Mixture Analysis

Advanced mass spectrometry (MS) techniques are essential for confirming the molecular weight and elemental composition of 5-propyloxazolidin-2-one, as well as for gaining mechanistic insights into its fragmentation behavior. nih.gov

High-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, can measure the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy (typically to within 5 ppm). This allows for the unambiguous determination of the elemental formula (C₆H₁₁NO₂ for 5-propyloxazolidin-2-one).

Tandem mass spectrometry (MS/MS) is used to study fragmentation pathways. The protonated molecule [M+H]⁺ is isolated and then fragmented through collision-induced dissociation (CID). The resulting fragment ions provide structural information. For 5-propyloxazolidin-2-one, a characteristic fragmentation is the loss of the propyl side chain, leading to a prominent fragment ion. Other observed fragmentations can help confirm the structure of the oxazolidinone ring. nih.govresearchgate.net These techniques are also invaluable for analyzing complex mixtures, such as reaction monitoring, where the high sensitivity and specificity of MS can identify and quantify the target compound alongside starting materials, byproducts, and intermediates. acs.org

Table 3: Predicted High-Resolution MS and MS/MS Fragmentation Data for 5-Propyloxazolidin-2-one Note: Data are hypothetical and based on common fragmentation patterns for similar structures. libretexts.orgnih.govyoutube.com

| Ion | Formula | Calculated m/z | Observed m/z (Hypothetical) | Interpretation |

|---|---|---|---|---|

| [M+H]⁺ | [C₆H₁₂NO₂]⁺ | 130.0863 | 130.0861 | Protonated Molecular Ion |

| [M+Na]⁺ | [C₆H₁₁NO₂Na]⁺ | 152.0682 | 152.0680 | Sodium Adduct |

| [M-C₃H₇]⁺ | [C₃H₄NO₂]⁺ | 86.0237 | 86.0235 | MS/MS fragment: Loss of propyl radical |

| [M+H-CO₂]⁺ | [C₅H₁₂N]⁺ | 86.0964 | 86.0962 | MS/MS fragment: Loss of carbon dioxide |

Chromatographic Methods (e.g., Chiral HPLC, GC-MS) for Enantiomeric Excess Determination and Purity Profiling

Chromatographic techniques are vital for separating 5-propyloxazolidin-2-one from mixtures and assessing its purity. Given its chiral nature, specific chromatographic methods are required to determine its enantiomeric composition.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric excess (% ee) of a chiral compound. heraldopenaccess.usnih.gov The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to elute at different retention times. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly effective for separating oxazolidinone analogues. semmelweis.hu By comparing the integrated peak areas of the two enantiomers, the enantiomeric excess can be precisely calculated. The choice of mobile phase (often a mixture of alkanes and alcohols like hexane/isopropanol) is critical for optimizing the separation. sigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for assessing the purity of 5-propyloxazolidin-2-one, particularly for identifying volatile impurities. The sample is vaporized and separated on a GC column based on boiling point and polarity differences. The separated components then enter the mass spectrometer, which acts as a detector, providing a mass spectrum for each component. researchgate.net This allows for the identification of impurities by comparing their mass spectra to library databases. GC-MS is highly sensitive and can be used to create a detailed purity profile of the compound, ensuring the absence of residual solvents, starting materials, or side-products from its synthesis. chromatographyonline.com

Table 4: Representative Chromatographic Data for 5-Propyloxazolidin-2-one Analysis Note: Data are hypothetical and presented for illustrative purposes.

| Chiral HPLC for Enantiomeric Excess (ee) Determination | |||

|---|---|---|---|

| Enantiomer | Retention Time (min) | Peak Area (%) | Calculated ee (%) |

| (R)-5-propyloxazolidin-2-one | 8.52 | 99.0 | 98.0% |

| (S)-5-propyloxazolidin-2-one | 9.78 | 1.0 | |

| GC-MS for Purity Profiling | |||

| Component | Retention Time (min) | Area (%) | Identification (MS Library Match) |

| Solvent (e.g., Toluene) | 4.20 | 0.05 | Toluene |

| 5-Propyloxazolidin-2-one | 11.50 | 99.90 | Target Compound |

| Unknown Impurity | 12.15 | 0.05 | m/z 143, 114, 86 |

Future Directions and Emerging Research Avenues for 5 Propyloxazolidin 2 One Chemistry

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The development of green and efficient synthetic methods is a paramount goal in modern organic chemistry. For 5-propyloxazolidin-2-one, future research will likely focus on moving beyond traditional multi-step syntheses towards more atom-economical and environmentally benign alternatives.

Key research directions include:

One-Pot and Multicomponent Reactions: Novel one-pot transformations starting from readily available precursors are highly desirable. For instance, adapting the synthesis from chiral aziridines bearing an electron-withdrawing group at the C-2 position offers a stereospecific one-pot pathway to 5-functionalized oxazolidin-2-ones with retention of configuration. bioorg.org

Utilization of CO2 as a C1 Feedstock: Carbon dioxide, as an abundant and non-toxic C1 source, is a key target for green synthesis. rsc.org Future work will likely involve optimizing catalytic systems, such as CuBr combined with ionic liquids, for the three-component reaction of CO2, appropriate propargylic alcohols, and 2-aminoethanols to yield 5-propyloxazolidin-2-one. mdpi.com

Sustainable Reaction Media: A significant push is being made to replace volatile organic solvents. The use of deep eutectic solvents (DES) as both a reaction medium and a catalyst presents a promising, eco-friendly approach for the cycloaddition reactions that form the oxazolidinone ring. rsc.org

Flow Chemistry: Continuous flow synthesis using immobilized, recyclable organocatalysts, such as a polystyrene-supported 1,5,7-triazabicyclodec-5-ene (TBD), can enhance reaction efficiency, safety, and scalability for the synthesis of 5-propyloxazolidin-2-one. rsc.org This approach allows for precise control over reaction parameters and facilitates easier purification.

| Methodology | Key Features | Potential Advantages for 5-Propyloxazolidin-2-one Synthesis | Reference |

|---|---|---|---|

| Deep Eutectic Solvents (DES) | Dual role as medium and catalyst; low cost; eco-friendly. | High atom economy, simplified operational methods, and reduced waste. | rsc.org |

| CuBr/Ionic Liquid System | Utilizes CO2; high turnover number; recyclable catalyst system. | Sustainable use of a C1 feedstock; excellent catalytic activity at low metal loading. | mdpi.com |

| Continuous Flow Organocatalysis | Immobilized, recyclable catalyst; halide-free; precise process control. | High stability and recyclability of the catalyst; suitable for industrial scale-up. | rsc.org |

| One-Pot Aziridine (B145994) Ring-Opening | Stereospecific transformation; high yields; retention of configuration. | Efficient access to enantiomerically pure product from chiral precursors. | bioorg.org |

Development of New Catalytic Systems for Enantioselective Processes

Achieving high enantioselectivity is critical, as the biological activity of chiral molecules like 5-propyloxazolidin-2-one is often dependent on a single enantiomer. Future research will focus on discovering and refining catalytic systems that can deliver the desired stereoisomer with near-perfect control.

Emerging areas of focus are:

Asymmetric Hydrogenation: The ruthenium(II)-N-heterocyclic carbene (NHC) catalyzed asymmetric hydrogenation of 4-propyl-substituted 2-oxazolones represents a highly efficient route to optically active 5-propyloxazolidin-2-one. rsc.org Future work will involve developing next-generation catalysts that operate under milder conditions, at lower catalyst loadings, and tolerate a wider array of functional groups. rsc.orgresearchgate.net

Novel Metal-Based Catalysis: Beyond ruthenium, other metals are being explored. Dinuclear copper-catalyzed asymmetric propargylic amination followed by carboxylative cyclization is a novel strategy for constructing chiral oxazolidin-2-ones. researchgate.net Similarly, iron-catalyzed [4+1] cycloadditions of imines with sulfoxonium ylides present a modular and diastereoselective pathway that could be adapted for enantioselective variants. acs.org

Organocatalysis: Chiral organocatalysts offer a metal-free alternative for enantioselective synthesis. The development of new chiral organoselenium compounds to catalyze the synthesis of enantioenriched 2-oxazolidinones from N-Boc amines and alkenes is a promising avenue. organic-chemistry.org

| Catalytic System | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Ruthenium(II)-NHC Complex | Asymmetric Hydrogenation | Excellent enantioselectivities (up to 96% ee) and high yields. | rsc.orgresearchgate.net |

| Dinuclear Copper Complex | Asymmetric Propargylic Amination-Carboxylative Cyclization | Novel strategy for assembling the chiral heterocyclic core. | researchgate.net |

| Iron-Catalyzed System | [4+1] Cycloaddition | Modular approach offering good diastereoselectivity. | acs.org |

| Chiral Organoselenium Compounds | Oxyamination of Alkenes | Metal-free, enantioselective transformation. | organic-chemistry.org |

Interdisciplinary Research at the Interface of Organic Chemistry and Chemical Biology

The structural features of 5-propyloxazolidin-2-one make it an attractive scaffold for interdisciplinary research, particularly in chemical biology and medicinal chemistry. The oxazolidinone ring provides a rigid backbone, while the 5-propyl group can be used to probe hydrophobic pockets in biological targets.

Future research at this interface will likely involve:

Design of Bioactive Analogs: Using the 5-propyloxazolidin-2-one core, novel molecules can be designed as probes or therapeutic agents. For example, derivatives can be synthesized as constrained analogues of biologically important molecules, such as ceramides, to study their roles in cellular processes and explore potential anticancer activities. nih.gov

Probing Biological Space: The synthesis of a diverse library of 5-propyloxazolidin-2-one derivatives with various substitutions on the nitrogen atom can provide chemical tools to investigate ligand-receptor interactions. nih.gov The defined stereochemistry and conformational rigidity of the scaffold are ideal for mapping the chemical space of biological targets.

Development of Novel Antimicrobials: The oxazolidinone class is well-known for its antibacterial properties. researchgate.net Interdisciplinary efforts will focus on synthesizing hybrid molecules where the 5-propyloxazolidin-2-one moiety is linked to other pharmacophores, such as 1,3,4-thiadiazoles or fluoroquinolones, to create new agents against drug-resistant bacteria. mdpi.comresearchgate.net Such research connects synthetic chemistry with microbiology and pharmacology.

Advanced Computational Design of Oxazolidin-2-one Analogues

Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. For 5-propyloxazolidin-2-one, in silico methods will accelerate the design and discovery of new analogues with tailored properties.

Key computational approaches for future research include:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to understand the electronic structure, stability, and reactivity of 5-propyloxazolidin-2-one and its derivatives. This knowledge can guide the development of more efficient synthetic routes. researchgate.net

Molecular Docking and Dynamics: To explore the potential of these analogues as therapeutic agents, molecular docking can predict how they bind to specific biological targets, such as bacterial ribosomes or enzymes. Molecular dynamics (MD) simulations can then be used to study the stability of these interactions over time. researchgate.net

ADME/Tox Prediction: A significant hurdle in drug development is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion) and toxicity. Computational models can predict these ADME/Tox profiles for newly designed 5-propyloxazolidin-2-one analogues, allowing researchers to prioritize the synthesis of candidates with a higher probability of success. researchgate.net This computational pre-screening saves significant time and resources.

By integrating these advanced computational techniques, researchers can adopt a rational design strategy, moving from broad screening to a more targeted approach for creating novel 5-propyloxazolidin-2-one analogues for specific applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。